Ethyl, 1-(1-oxopropoxy)- (9CI)
Description
Ethyl, 1-(1-oxopropoxy)- (9CI) (CAS: 144913-91-7) is an organic compound classified under the 9th Collective Index (9CI) nomenclature of the Chemical Abstracts Service. Its structure comprises an ethyl group substituted at the 1-position with a 1-oxopropoxy moiety, which corresponds to a propanoyloxy (O-CO-CH₂CH₂) group. This ester derivative is likely utilized in organic synthesis, particularly as an intermediate for acylating agents or specialty chemicals .
Properties
CAS No. |
144913-91-7 |
|---|---|
Molecular Formula |
C5H9O2 |
Molecular Weight |
101.125 |
IUPAC Name |
ethyl propanoate |
InChI |
InChI=1S/C5H9O2/c1-3-5(6)7-4-2/h4H,3H2,1-2H3 |
InChI Key |
JLCVJTLAUOPPFG-UHFFFAOYSA-N |
SMILES |
CCC(=O)O[CH]C |
Synonyms |
Ethyl, 1-(1-oxopropoxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomer: Ethyl, 2-(1-oxopropoxy)- (9CI)
The positional isomer, Ethyl, 2-(1-oxopropoxy)- (9CI) (CAS: 144913-92-8), differs in the substitution site of the propanoyloxy group on the ethyl chain. While the 1-substituted isomer has the propanoyloxy group on the first carbon of the ethyl group, the 2-substituted variant attaches it to the second carbon. This difference influences physicochemical properties such as boiling point, solubility, and reactivity.
Table 1: Key Differences Between Ethyl, 1-(1-oxopropoxy)- and Ethyl, 2-(1-oxopropoxy)-
| Property | Ethyl, 1-(1-oxopropoxy)- (9CI) | Ethyl, 2-(1-oxopropoxy)- (9CI) |
|---|---|---|
| CAS Number | 144913-91-7 | 144913-92-8 |
| Substitution Position | 1st carbon of ethyl | 2nd carbon of ethyl |
| Molecular Formula | C₅H₁₀O₃ (inferred) | C₅H₁₀O₃ (inferred) |
| Polarity | Higher (proximal ester) | Lower (distal ester) |
Propionic Anhydride (CAS: 123-62-6)
Propionic anhydride ((CH₂CH₂CO)₂O) is a reactive acylating agent. Unlike Ethyl, 1-(1-oxopropoxy)-, which is a monoester, propionic anhydride is a symmetrical dimer with two propanoyl groups. This structural distinction makes the anhydride more reactive in nucleophilic acyl substitution reactions, such as esterifications and amidations. Ethyl, 1-(1-oxopropoxy)-, being an ester, is less reactive and more hydrolytically stable under neutral conditions .
Propyl Propionate (CAS: 106-36-5)
Propyl propionate (CH₂CH₂COOCH₂CH₂CH₃) is a simple ester with a linear alkyl chain. Compared to Ethyl, 1-(1-oxopropoxy)-, it lacks the additional oxygen atom in the propanoyloxy group, resulting in a lower molecular weight (C₆H₁₂O₂ vs. C₅H₁₀O₃) and distinct applications. Propyl propionate is widely used as a solvent or flavoring agent, whereas Ethyl, 1-(1-oxopropoxy)- may serve as a specialized intermediate in fine chemical synthesis .
Table 2: Comparison with Functional Analogues
| Compound | Molecular Formula | Reactivity | Primary Applications |
|---|---|---|---|
| Ethyl, 1-(1-oxopropoxy)- | C₅H₁₀O₃ | Moderate (ester) | Organic synthesis intermediate |
| Propionic Anhydride | C₆H₁₀O₃ | High (anhydride) | Acylations, pharmaceuticals |
| Propyl Propionate | C₆H₁₂O₂ | Low (ester) | Solvent, flavoring agent |
Research Findings and Data Gaps
Current literature highlights structural distinctions but lacks experimental data on key properties (e.g., hydrolysis kinetics, thermal stability) of Ethyl, 1-(1-oxopropoxy)- (9CI). For instance:
- Fluorescence Studies: Evidence from unrelated 9CI compounds (e.g., anthracene derivatives) suggests fluorophore size impacts fluorescence efficiency . However, Ethyl, 1-(1-oxopropoxy)- lacks conjugated systems, implying non-fluorescent behavior.
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